
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane is an organic compound belonging to the class of polyethers It is characterized by the presence of two phenoxy groups attached to a long chain of ethylene glycol units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane can be synthesized through the reaction of phenol with 1,17-dibromo-3,6,9,12,15-pentaoxaheptadecane. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete substitution of the bromine atoms with phenoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane undergoes various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form phenol derivatives.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to its polyether backbone.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane involves its interaction with various molecular targets. The phenoxy groups can interact with enzymes and receptors, modulating their activity. The polyether backbone allows for the formation of stable complexes with metal ions, which can be utilized in catalysis and other applications.
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecane: Lacks the phenoxy groups, making it less reactive in certain chemical reactions.
1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane: Contains bromine atoms instead of phenoxy groups, leading to different reactivity and applications.
Hexaethylene glycol: Shorter chain length and lacks phenoxy groups, resulting in different physical and chemical properties.
Uniqueness
1,17-Diphenoxy-3,6,9,12,15-pentaoxaheptadecane is unique due to the presence of phenoxy groups, which enhance its reactivity and potential applications in various fields. The polyether backbone provides flexibility and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
20740-88-9 |
|---|---|
Fórmula molecular |
C24H34O7 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxybenzene |
InChI |
InChI=1S/C24H34O7/c1-3-7-23(8-4-1)30-21-19-28-17-15-26-13-11-25-12-14-27-16-18-29-20-22-31-24-9-5-2-6-10-24/h1-10H,11-22H2 |
Clave InChI |
FTGQSLVLZGRLJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



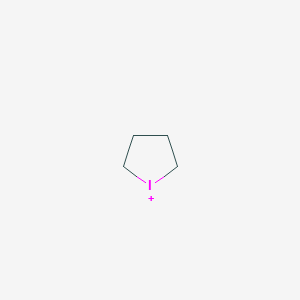
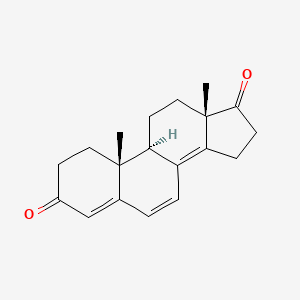

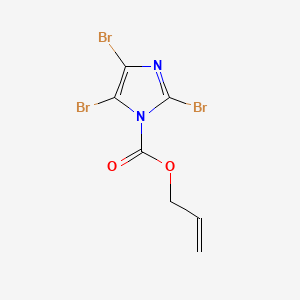
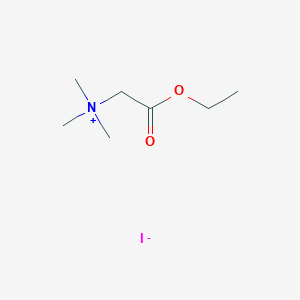

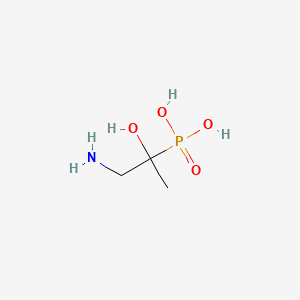
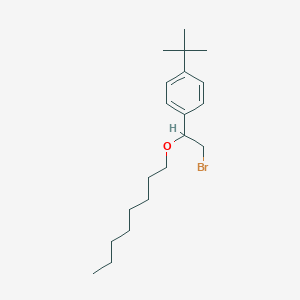

![4-Methyl-2-[(propan-2-yl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14702786.png)

![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)

